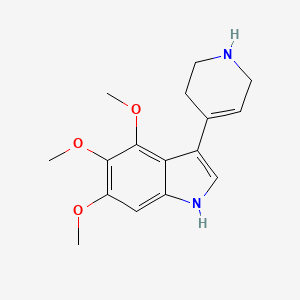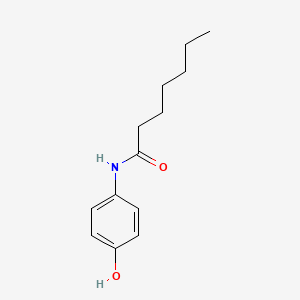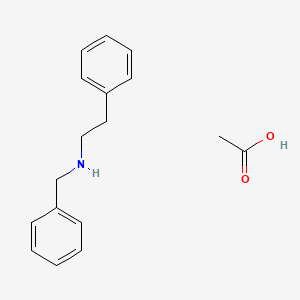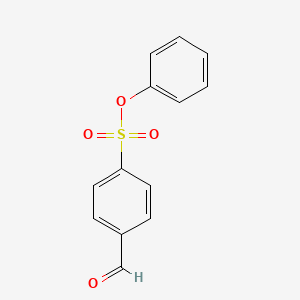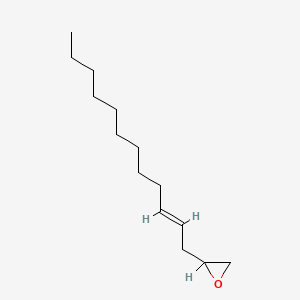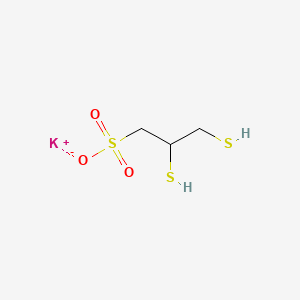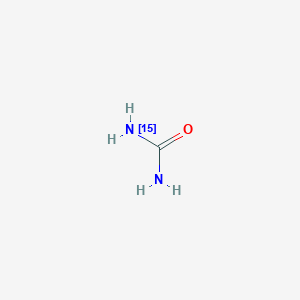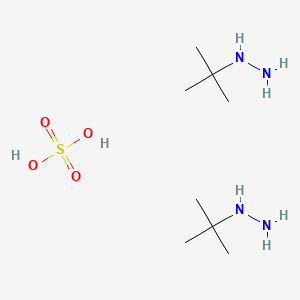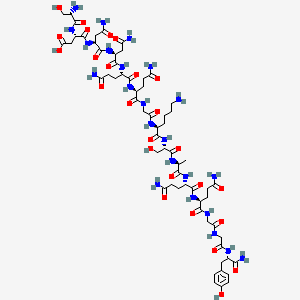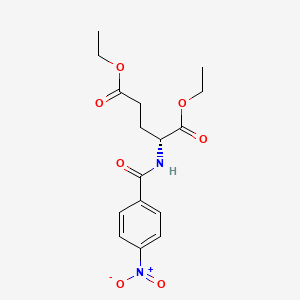
Diethyl N-(4-nitrobenzoyl)-D-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl N-(4-nitrobenzoyl)-D-glutamate is an organic compound with the molecular formula C16H20N2O7 It is a derivative of glutamic acid, where the amino group is substituted with a 4-nitrobenzoyl group, and both carboxyl groups are esterified with ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-nitrobenzoyl)-D-glutamate typically involves the esterification of N-(4-nitrobenzoyl)-D-glutamic acid. The process begins with the reaction of D-glutamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-D-glutamic acid. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Diethyl N-(4-nitrobenzoyl)-D-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are N-(4-nitrobenzoyl)-D-glutamic acid and ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Diethyl N-(4-nitrobenzoyl)-D-glutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl N-(4-nitrobenzoyl)-D-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and affect signal transduction pathways .
相似化合物的比较
Similar Compounds
N-(4-nitrobenzoyl)-D-glutamic acid: Similar structure but lacks ester groups.
Diethyl N-(4-aminobenzoyl)-D-glutamate: Similar structure but with an amino group instead of a nitro group.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.
Uniqueness
Diethyl N-(4-nitrobenzoyl)-D-glutamate is unique due to its combination of a nitrobenzoyl group and esterified glutamic acid. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
94232-68-5 |
|---|---|
分子式 |
C16H20N2O7 |
分子量 |
352.34 g/mol |
IUPAC 名称 |
diethyl (2R)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)/t13-/m1/s1 |
InChI 键 |
OTQQWHKIMACEHP-CYBMUJFWSA-N |
手性 SMILES |
CCOC(=O)CC[C@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


